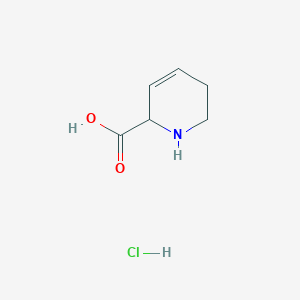

1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride

CAS No.:

Cat. No.: VC18177341

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClNO2 |

|---|---|

| Molecular Weight | 163.60 g/mol |

| IUPAC Name | 1,2,3,6-tetrahydropyridine-6-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1,3,5,7H,2,4H2,(H,8,9);1H |

| Standard InChI Key | UUIOBFZLTZWYIU-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC(C=C1)C(=O)O.Cl |

Introduction

1,2,3,6-Tetrahydropyridine-6-carboxylic acid hydrochloride is a cyclic organic compound classified as a carboxylic acid and an alpha-amino acid derivative. It plays a significant role in biochemical pathways, particularly in the metabolism of lysine, an essential amino acid crucial for protein synthesis and various physiological functions. The compound is recognized for its potential applications in medicinal chemistry and pharmacology due to its involvement in metabolic pathways and interactions with enzymes.

Synthesis Methods

The synthesis of 1,2,3,6-tetrahydropyridine-6-carboxylic acid hydrochloride often involves specific reagents such as reducing agents (e.g., lithium aluminum hydride) and acidic conditions to facilitate the cyclization process. Reaction conditions typically require careful temperature control and purification steps to isolate the desired hydrochloride salt form.

Chemical Reactions and Mechanisms

Reactions involving 1,2,3,6-tetrahydropyridine-6-carboxylic acid hydrochloride are typically conducted under controlled pH and temperature conditions to ensure product stability and yield. The presence of the hydrochloride salt enhances the reactivity of the compound in nucleophilic substitutions. The mechanism of action involves its role as an intermediate in lysine metabolism, participating in enzymatic reactions that convert lysine into other metabolites necessary for various biological functions.

Applications and Research Findings

1,2,3,6-Tetrahydropyridine-6-carboxylic acid hydrochloride has several scientific uses, particularly in biochemical research related to lysine metabolism and protein synthesis. Its interactions with enzymes may provide insights into potential therapeutic applications. Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume